tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate
Overview
Description
Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This compound, in particular, features a tert-butyl group attached to a dihydrobenzo[b][1,4]dioxin moiety, which is a fused ring structure containing oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-5-ol with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps such as recrystallization or column chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: : Substitution reactions can occur at different positions on the dihydrobenzo[b][1,4]dioxin ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: : Oxidation products may include carboxylic acids or ketones.
Reduction: : Reduced forms may include alcohols or amines.
Substitution: : Substitution products can vary widely depending on the reagents and conditions used.
Scientific Research Applications
Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate: has several applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis to create more complex molecules.
Biology: : The compound may be used in biological studies to investigate its interactions with various biomolecules.
Medicine: : Potential medicinal applications include its use as a precursor for pharmaceuticals or as a bioactive compound in drug discovery.
Industry: : It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological responses.
Comparison with Similar Compounds
Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate: can be compared to other similar compounds such as:
Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamate
Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-7-yl)carbamate
Tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-8-yl)carbamate
These compounds share the same core structure but differ in the position of the dihydrobenzo[b][1,4]dioxin ring. The unique positioning of the tert-butyl group and the dihydrobenzo[b][1,4]dioxin ring in This compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydro-1,4-benzodioxin-5-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(15)14-9-5-4-6-10-11(9)17-8-7-16-10/h4-6H,7-8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPCCYXDFJMECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727321 | |
Record name | tert-Butyl 2,3-dihydro-1,4-benzodioxin-5-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116136-19-6 | |
Record name | tert-Butyl 2,3-dihydro-1,4-benzodioxin-5-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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